Cas no 923122-93-4 (4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide)
4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
- AB01284943-01
- 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
- F2206-0288
- AKOS004952381
- 923122-93-4
- 4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
- NCGC00285524-01
-
- Inchi: 1S/C21H20N4O3S/c1-3-28-18-8-10-19(11-9-18)29(26,27)24-17-6-4-16(5-7-17)20-14-25-13-12-15(2)22-21(25)23-20/h4-14,24H,3H2,1-2H3
- InChI Key: HZCAFQBECRZJKH-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=CN4C(=N3)N=C(C)C=C4)C=C2)(=O)=O)=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 408.12561169g/mol
- Monoisotopic Mass: 408.12561169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 624
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 94Ų
4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2206-0288-2μmol |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2206-0288-1mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2206-0288-2mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2206-0288-3mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2206-0288-4mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| A2B Chem LLC | BA69097-1mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 1mg |
$204.00 | 2024-05-20 | ||
| A2B Chem LLC | BA69097-2mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 2mg |
$214.00 | 2023-12-29 | ||
| A2B Chem LLC | BA69097-3mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 3mg |
$222.00 | 2023-12-29 | ||
| A2B Chem LLC | BA69097-4mg |
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923122-93-4 | 4mg |
$227.00 | 2023-12-29 |
4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Chemical Profile of 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide (CAS No. 923122-93-4)
4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 923122-93-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The molecular structure of this compound incorporates several key functional groups, including an ethoxy substituent, a benzenesulfonamide moiety, and a phenyl ring linked to a 7-methylimidazo[1,2-a]pyrimidin-2-yl group. These structural features contribute to its unique chemical properties and biological interactions, making it a subject of considerable interest for further research and development.
The presence of the 7-methylimidazo[1,2-a]pyrimidin-2-yl moiety in the molecule is particularly noteworthy, as imidazopyrimidine derivatives have been extensively studied for their potential applications in drug discovery. This heterocyclic system is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The incorporation of this group into the 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide framework suggests that the compound may possess similar or enhanced biological effects. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets, providing valuable insights into their mechanism of action.
Moreover, the benzenesulfonamide part of the molecule plays a crucial role in modulating its pharmacological properties. Sulfonamides are known for their ability to act as inhibitors of various enzymes and receptors, making them valuable scaffolds for the development of therapeutic agents. The specific arrangement of atoms in 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide could influence its solubility, bioavailability, and metabolic stability, factors that are critical for its potential use in clinical settings. Studies have shown that sulfonamides can exhibit significant activity against a variety of pathogens and diseases by interfering with essential metabolic pathways.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The structural complexity of 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide positions it as a promising candidate for further investigation in this area. Researchers are exploring various synthetic strategies to optimize its structure and functionality, aiming to develop more effective and targeted therapeutic agents. The use of advanced synthetic techniques such as combinatorial chemistry and high-throughput screening has accelerated the discovery process for such compounds.
The biological activity of 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide has been preliminarily evaluated in several in vitro assays. These studies have revealed promising results regarding its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer. The compound's ability to interact with specific protein targets suggests that it may modulate signaling pathways involved in these conditions. Further preclinical studies are necessary to validate these findings and to assess its safety and efficacy in animal models.
One of the most exciting aspects of this compound is its potential application in precision medicine. By targeting specific molecular mechanisms associated with diseases, 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide could offer personalized therapeutic options for patients with particular genetic or molecular profiles. Advances in genomics and proteomics have facilitated the identification of biomarkers that can guide the development and selection of appropriate treatments for individual patients. This compound's unique structure makes it an attractive candidate for such personalized medicine approaches.
The synthesis of 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide involves multiple steps that require careful optimization to ensure high yield and purity. Modern synthetic methodologies emphasize green chemistry principles to minimize waste and environmental impact while maximizing efficiency. Techniques such as catalytic asymmetric synthesis and flow chemistry have been employed to enhance the sustainability of the synthetic process. These advancements not only improve the economic feasibility but also align with global efforts to promote environmentally responsible chemical manufacturing.
As research continues to uncover new applications for this class of compounds, 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide is poised to play a significant role in future medical treatments. Its unique structural features offer a rich foundation for further innovation in drug design. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into tangible therapeutic benefits for patients worldwide. The continued exploration of this compound's potential will undoubtedly contribute valuable insights into disease mechanisms and treatment strategies.
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